molecular formula C12H7Br2NO B13703699 1,9-Dibromo-10H-phenoxazine

1,9-Dibromo-10H-phenoxazine

Cat. No.: B13703699
M. Wt: 341.00 g/mol
InChI Key: NHNXFPAFMPRREB-UHFFFAOYSA-N
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Description

1,9-Dibromo-10H-phenoxazine: is a derivative of phenoxazine, a heterocyclic compound that has garnered significant interest due to its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The compound is characterized by the presence of two bromine atoms at the 1 and 9 positions of the phenoxazine ring, which can significantly alter its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Dibromo-10H-phenoxazine can be synthesized through various methods. One common approach involves the bromination of 10H-phenoxazine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,9-Dibromo-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

1,9-dibromo-10H-phenoxazine

InChI

InChI=1S/C12H7Br2NO/c13-7-3-1-5-9-11(7)15-12-8(14)4-2-6-10(12)16-9/h1-6,15H

InChI Key

NHNXFPAFMPRREB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC3=C(O2)C=CC=C3Br

Origin of Product

United States

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